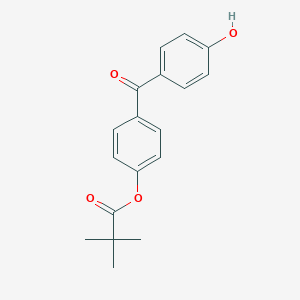
Octyl Maleimide
Overview
Description
Synthesis Analysis
Maleimide compounds are typically synthesized through reactions involving maleic anhydride and various amines or nucleophilic substitutions. For example, maleimide-terminated poly(ether ketones) have been synthesized via nucleophilic aromatic substitution, highlighting the versatility of maleimide chemistry in creating high-performance materials with controlled molecular weights and functional end groups (Lyle et al., 1989).
Molecular Structure Analysis
The molecular structure of maleimides plays a crucial role in their reactivity and applications. Electron diffraction studies have provided insights into the bond lengths and angles, indicating a degree of delocalization around the nitrogen atom, which is consistent with the observed reactivity of these compounds (Harsányi et al., 1985).
Chemical Reactions and Properties
Maleimides undergo various chemical reactions, including cycloadditions and cross-coupling reactions, enabling the synthesis of a wide range of derivatives. For instance, unsymmetrical 3,4-disubstituted maleimides have been synthesized via palladium-catalyzed cross-coupling reactions (Bouissane et al., 2009), demonstrating the potential for creating diverse compounds with tailored properties.
Physical Properties Analysis
The physical properties of maleimide derivatives are significantly influenced by their molecular structure. For example, the synthesis and characterization of maleimide copolymers have revealed the impact of fluorinated side chains on the bulk and surface properties, indicating the potential for tailoring material properties through chemical modification (Appelhans et al., 2005).
Scientific Research Applications
Antifungal Properties
Research has demonstrated that certain maleimides, including N-octyl-3-methylmaleimide, exhibit significant antifungal activities. For instance, some maleimides have shown inhibitory potency against the fungal pathogen Sclerotinia sclorotiorum, making them potential lead compounds for novel antifungal agents (Chen et al., 2015).
Bioconjugation and Drug Delivery
Maleimides are widely used in bioconjugation, particularly in the site-selective modification of proteins. This includes applications in immunotoxins and antibody-drug conjugates (ADCs) for cancer therapies. N-aryl maleimides, for example, have been found to form stable antibody conjugates, improving the stability and efficacy of ADCs (Christie et al., 2015). Additionally, maleimide-modified liposomes have been explored for advanced drug delivery, showing improved drug delivery efficiency and potency in in vivo models (Li & Takeoka, 2013).
Polymer Science
In polymer science, maleimides have been used in the synthesis of various copolymers. Studies have explored the properties of copolymers of octyl methacrylate with maleimides, assessing their thermal stability, chemical resistance, and other properties. These investigations contribute to the development of materials with specific desired characteristics (Ryttel, 1999).
Photophysical Applications
Maleimide derivatives have been studied for their photophysical properties. For example, β-maleimide substituted meso-arylporphyrins have been synthesized and analyzed for their ability to absorb light and generate reactive oxygen species, offering potential applications in photodynamic therapy for cancer (Ol’shevskaya et al., 2019).
Material Science
Maleimides are also significant in material science, particularly in the study of surface properties of polymers. Research on maleimide copolymers has shed light on the influence of fluorinated side chains on bulk and surface properties, contributing to the understanding of how molecular structure affects material characteristics (Appelhans et al., 2005).
Mechanism of Action
Target of Action
Octyl Maleimide, a subclass of cyclic imides known as maleimides , primarily targets cysteine residues in proteins . This is due to the high reactivity of maleimides with thiols, which are present in cysteine residues . The maleimide moiety is relatively stable to degradation, allowing for efficient and site-selective modification of these residues .
Mode of Action
The mode of action of this compound involves a simple, rapid reaction between a thiol (from the cysteine residue) and a maleimide to generate a thiosuccinimide product . This reaction, known as the thiol-Michael addition or the thiol-maleimide reaction, is highly efficient and chemoselective for thiols . The high reactivity of the olefin in maleimides is primarily due to the ring strain arising from bond angle distortion and the positioning of the carbonyl groups in the cis-conformation .
Biochemical Pathways
It has been suggested that n-substituted maleimides, such as this compound, can affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . This suggests that this compound may have potential applications in antifungal therapies.
Pharmacokinetics
It is known that the maleimide group is relatively stable, which could potentially enhance the bioavailability of this compound
Result of Action
The result of this compound’s action is primarily observed in its antimicrobial activity. Studies have shown that maleimides have obtained positive results in biological activities, showing antimicrobial, analgesic, and antifungal therapeutic potential . Specifically, maleimides have shown superior activity to certain antibiotics, such as streptomycin .
Action Environment
The action of this compound is influenced by the pH of the environment. At pH 7.0, the reaction rate of maleimide with thiols is about 1,000 times faster than the reaction rate of maleimide with amines . Above ph 75, free primary amines react competitively with thiols at the maleimide C=C bond . This suggests that the efficacy and stability of this compound could be influenced by the pH of the environment.
Safety and Hazards
Future Directions
Recent studies suggest that maleimide chemistry, including Octyl Maleimide, is attracting much attention in recent years . Maleimide core moieties are present in various natural products and pharmaceuticals . These derivatives can be readily modified into biologically important compounds . This opens up new avenues for future drug development .
Relevant Papers
The paper “Bioconjugation with Maleimides: A Useful Tool for Chemical Biology” discusses the major progress and mechanistic investigations on Heck-type reaction/cyclization of maleimides with organic molecules . Another paper titled “Maleimide Chemistry: Enabling the Precision Polymer Synthesis” presents a compilation of the main characteristics of maleimide chemistry in developing the precisely controlled polymers .
Biochemical Analysis
Biochemical Properties
Octyl Maleimide is known to interact with various enzymes, proteins, and other biomolecules. In organic synthesis, it facilitates the formation of covalent bonds between molecules, which is crucial for the construction of complex molecular structures . It serves as a cross-linking agent in biochemistry, promoting the formation of stable linkages between biomolecules . This property makes this compound a valuable tool in the study of protein structure and function.
Cellular Effects
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves a Michael addition reaction between the maleimide (acceptor) and thiolate (donor). This maleimide-thiol chemistry can be utilized to react with cysteine groups on proteins for applications in drug delivery, bioimaging, and biosensing .
Temporal Effects in Laboratory Settings
It is known that this compound can form stable conjugates, suggesting that it may have long-term effects on cellular function
Metabolic Pathways
This compound is involved in the sulfur metabolic pathway, which is involved in basic modes of cellular metabolism, including methylation, cell division, respiratory oscillations, and stress responses
Transport and Distribution
It is known that this compound can form stable conjugates, suggesting that it may be transported and distributed within cells and tissues
properties
IUPAC Name |
1-octylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-3-4-5-6-7-10-13-11(14)8-9-12(13)15/h8-9H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKBJYQCJJXCBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26714-91-0 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-octyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26714-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60333583 | |
| Record name | Octyl Maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4080-76-6 | |
| Record name | Octyl Maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Octyl maleimide can be copolymerized with other monomers, such as styrene, to create polymer films with enhanced adhesion properties. Research shows that electropolymerized n-octyl maleimide/styrene coatings on copper substrates exhibit significant adhesion strength, exceeding that of pressure-sensitive adhesive tapes. [] This strong adhesion is attributed to the interaction between the polymer film and the copper surface. Interestingly, rough copper surfaces with a regular pattern further enhance this adhesion, often leading to cohesive failure within the polymer film itself rather than adhesive failure at the interface. []
A: this compound (2-Octyl-1H-isoindole-1,3(2H)-dione) has the molecular formula C16H23NO2 and a molecular weight of 261.36 g/mol. The molecule features an octyl chain attached to the nitrogen atom of the maleimide ring. This structure allows for hydrophobic interactions with other molecules possessing hydrophobic regions. Common characterization techniques include Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (NMR), and gel permeation chromatography (GPC) to confirm its structure and purity. [, ]
A: this compound plays a crucial role in creating near-infrared (NIR) light-responsive drug delivery systems. Studies demonstrate its utility in synthesizing thermoresponsive block copolymer micelles. The process involves a reversible Diels-Alder reaction between this compound and a furfuryl methacrylate-containing polymer. [] These micelles can encapsulate both a NIR dye, such as indocyanine green, and an anticancer drug like doxorubicin. Upon NIR irradiation, the Diels-Alder reaction reverses, triggering drug release. This release is further enhanced by the localized temperature increase from the photothermal effect of the NIR dye. []
A: Research shows that this compound can be used as a template for the assembly of gold micro-wires, leading to the creation of conductive materials. [] At the air/water interface, this compound spontaneously organizes into oriented micro-wires. These structures act as a template for the deposition of metallic gold from a gold thiocyanate solution. The gold ions bind to the this compound and crystallize, forming conductive micro-wires. These wires can be transferred to solid substrates and, after further processing, exhibit excellent conductivity over long distances. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene](/img/structure/B16058.png)
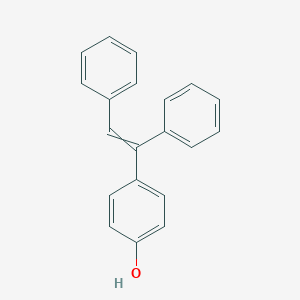
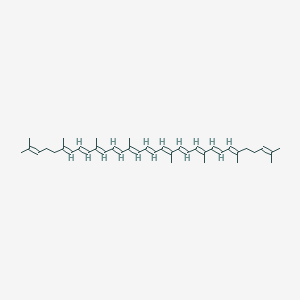

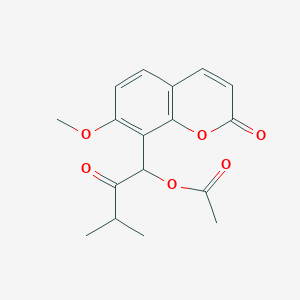
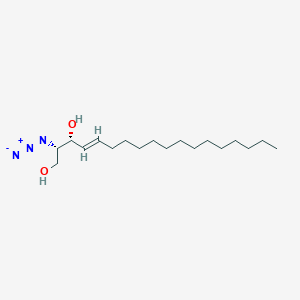

![[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl](/img/structure/B16079.png)
![(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B16087.png)
![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide](/img/structure/B16089.png)
![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16091.png)

